2-Amino-5-chloro-3-nitrobenzoic acid
Overview
Description
2-Amino-5-chloro-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O4/c8-3-1-4 (7 (11)12)6 (9)5 (2-3)10 (13)14/h1-2H,9H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a yellow solid at room temperature . The storage temperature is between 0-5°C .Scientific Research Applications
Synthesis of Chlorantraniliprole
Crystal Structure and Cytotoxic Property of Silver(I) Complex
In another application, 5-chloro-2-nitrobenzoic acid is used to create a mononuclear silver(I) complex. This complex exhibits a distorted T-shaped coordination and shows high cytotoxic properties to both normal and carcinoma cells, indicating its potential in cancer research (Nong Wang & Qi Shi, 2011).
Solid-State Versatility of Molecular Salts/Cocrystals
2-Chloro-4-nitrobenzoic acid, a derivative, is utilized in crystal engineering to synthesize molecular salts with pyridyl and benzoic acid derivatives. These salts are structurally characterized and demonstrate the importance of halogen bonds in their crystal structures. This insight contributes to the understanding of molecular interactions and crystal formation processes (Madhavi Oruganti et al., 2017).
Building Block for Solid-Phase Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, another derivative, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It enables the preparation of various nitrogenous heterocycles, significant in drug discovery. This showcases its utility in synthesizing diverse libraries of biologically active compounds (Soňa Křupková et al., 2013).
Crystal Structure of 5-Amino-2-nitrobenzoic Acid
The crystal structure of 5-amino-2-nitrobenzoic acid, another similar compound, provides insights into molecular interactions and arrangements in solid states. This knowledge is crucial for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (R. Mrozek & T. Głowiak, 2004).
properties
IUPAC Name |
2-amino-5-chloro-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTMGBPFFCRHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283004 | |
Record name | 2-amino-5-chloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6324-51-2 | |
Record name | NSC29083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-chloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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